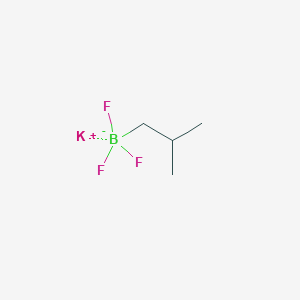

Potassium Isobutyltrifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium Isobutyltrifluoroborate (CAS# 1138434-30-6) is a research chemical . It has a molecular weight of 164.02 and a molecular formula of C4H9F3BK . The IUPAC name for this compound is potassium;trifluoro (2-methylpropyl)boranuide .

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Molecular Structure Analysis

The molecular structure of Potassium Isobutyltrifluoroborate consists of a boron atom bonded to three fluorine atoms and an isobutyl group, with a potassium ion associated with the negatively charged boron center .Applications De Recherche Scientifique

Synthesis and Cross-Coupling Reactions

Potassium Isobutyltrifluoroborate is utilized in the field of organic chemistry for various synthesis and cross-coupling reactions. It is involved in the synthesis of functionalized organotrifluoroborates, a critical step in many organic synthesis processes. For instance, Molander and Ham (2006) discuss the preparation of potassium bromo- and iodomethyltrifluoroborates, which are essential for nucleophilic substitution reactions in organic synthesis (Molander & Ham, 2006). Moreover, Molander, Katona, and Machrouhi (2002) illustrate the use of potassium alkynyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions, highlighting their stability and versatility in organic chemistry (Molander, Katona, & Machrouhi, 2002).

Chemical Transformations

The compound plays a significant role in various chemical transformations. For example, Tung et al. (2021) report the preparation of potassium acyltrifluoroborates (KATs) from carboxylic acids, demonstrating the compound's versatility in the transformation of chemical structures (Tung et al., 2021). Similarly, Thadani and Batey (2002) describe the use of potassium allyl- and crotyltrifluoroborates for the allylation and crotylation of aldehydes, indicating the compound's utility in creating diverse chemical structures (Thadani & Batey, 2002).

Functional Group Compatibility

Potassium Isobutyltrifluoroborate shows compatibility with a range of functional groups in chemical reactions. The synthesis of potassium heteroaryltrifluoroborates, as discussed by Molander, Canturk, and Kennedy (2009), is a testament to this, where its cross-coupling with aryl and heteroaryl halides yields a variety of products, showcasing the compound's adaptability in organic chemistry (Molander, Canturk, & Kennedy, 2009).

Environmental and Agricultural Applications

Beyond the realm of organic chemistry, potassium isobutyltrifluoroborate finds applications in environmental and agricultural sciences. Lee and Kang (2021) demonstrate its use in the creation of polymer electrolyte membranes for CO2 separation, highlighting its potential in environmental technology (Lee & Kang, 2021). Additionally, research on potassium in agriculture, as reviewed by Römheld and Kirkby (2010), although not directly related to potassium isobutyltrifluoroborate, underscores the broader significance of potassium compounds in agricultural research and practice (Römheld & Kirkby, 2010).

Propriétés

IUPAC Name |

potassium;trifluoro(2-methylpropyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3.K/c1-4(2)3-5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFICSXRVKNDFHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium Isobutyltrifluoroborate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)

![1-{[3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2724493.png)

![2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724501.png)

![N-(2,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2724504.png)

![3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2724509.png)